molecular formula C15H21Cl2N B13717026 1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13717026
M. Wt: 286.2 g/mol
InChI Key: ACDJOUPMISSPMH-UHFFFAOYSA-N
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Description

1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C11H13Cl2N It is known for its unique structure, which includes a cyclobutyl ring substituted with a 2,6-dichlorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,6-Dichlorophenyl Group: This step involves the substitution of the cyclobutyl ring with a 2,6-dichlorophenyl group using reagents such as 2,6-dichlorobenzene and a suitable catalyst.

    Attachment of the Butylamine Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)cyclobutylmethanamine
  • 1-(3-Trifluoromethylphenyl)cyclobutylmethanamine
  • 1-(4-Bromophenyl)cyclobutylmethanamine
  • 1-(3-Chlorophenyl)cyclobutylmethanamine

Uniqueness

1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern and the presence of both a cyclobutyl ring and a butylamine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

1-[1-(2,6-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21Cl2N/c1-10(2)9-13(18)15(7-4-8-15)14-11(16)5-3-6-12(14)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3

InChI Key

ACDJOUPMISSPMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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